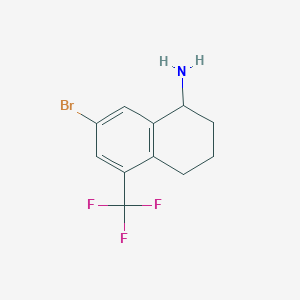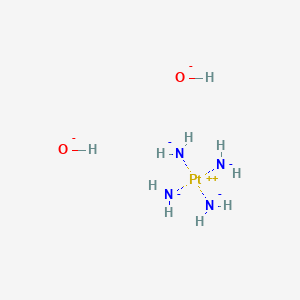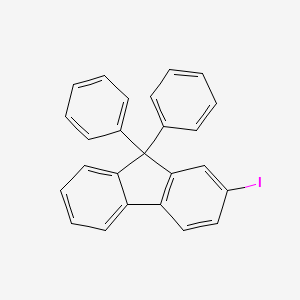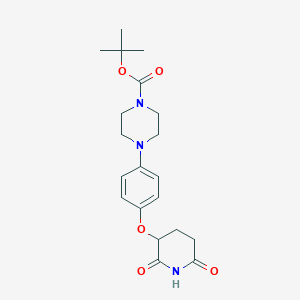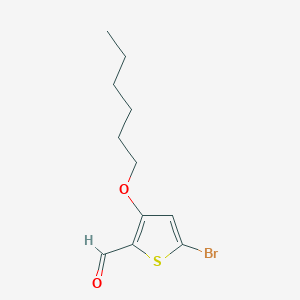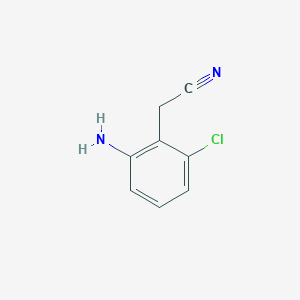
2-(2-Amino-6-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-6-chlorophenyl)acetonitrile is an organic compound with a molecular formula of C8H7ClN2. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chlorophenyl)acetonitrile typically involves the reaction of 2-amino-6-chlorobenzaldehyde with a suitable cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with ammonium chloride and potassium cyanide in an aqueous medium to form the desired nitrile compound. The reaction conditions usually involve mild temperatures and a slightly acidic pH to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-6-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Amino-6-chlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-6-chlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-4-chlorophenyl)acetonitrile
- 2-(2-Amino-6-bromophenyl)acetonitrile
- 2-(2-Amino-6-fluorophenyl)acetonitrile
Uniqueness
2-(2-Amino-6-chlorophenyl)acetonitrile is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities. The chlorine atom can also influence the reactivity of the compound in various chemical reactions, making it distinct from its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
2-(2-amino-6-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4,11H2 |
Clave InChI |
WHYUEVAIJMPJNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
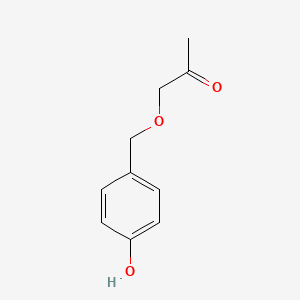

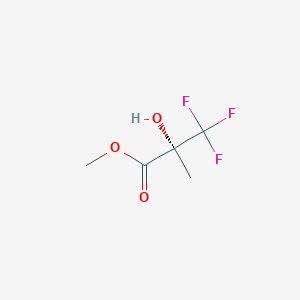
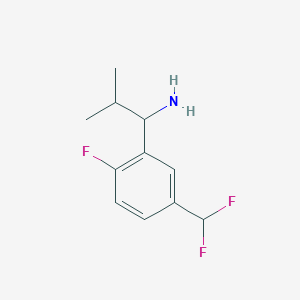
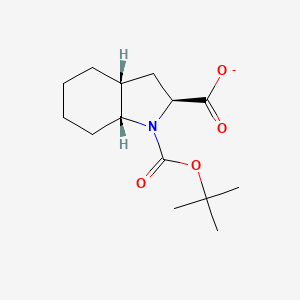
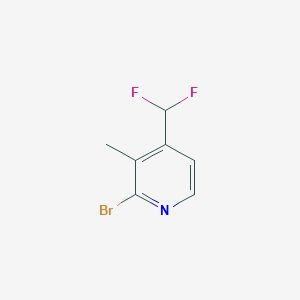
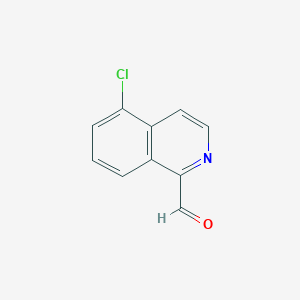
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
